

Technical Support Center: Troubleshooting Blown Film Extrusion of EVA Films

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Compound of Interest

Compound Name: *Ethylene-vinyl acetate*

Cat. No.: *B8514405*

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This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the blown film extrusion of Ethylene Vinyl Acetate (EVA) films. Below you will find frequently asked questions (FAQs) and troubleshooting guidance in a question-and-answer format to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides Film Quality & Optical Properties

Q1: What are the common causes of gels, unmelts, or "fish eyes" in my EVA film, and how can I eliminate them?

A1: Gels are a common issue and can originate from several sources. They appear as small, hard particles or imperfections on the film surface, negatively impacting quality and performance.[\[1\]](#)

Common Causes & Solutions:

- Incomplete Melting/Unmelts: This occurs when the resin does not melt properly at the given temperature.[\[1\]](#)
 - Solution: Gradually increase the extruder barrel temperatures, particularly in the compression zone, to ensure the resin melts completely.[\[2\]](#)[\[3\]](#) You can also try using a

resin with a higher Melt Index (MI).[4]

- Polymer Degradation (Cross-linking): Overheating the material or having long residence times can cause the polymer to degrade and form cross-linked gels.[1][5] "Dead spots" in the screw or die where material can stagnate are common culprits.[1]
 - Solution: Reduce the melt temperature and aim for a shorter residence time.[2][6] Ensure regular maintenance and cleaning of the screw and die to eliminate material buildup.[1][7]
- Contamination: Foreign particles such as dust, paper, metal, or incompatible polymer blends can lead to gel formation.[1] Contamination can be introduced through the raw material handling system or from degraded material within the extruder itself.[7]
 - Solution: Check all material handling equipment (silos, hoppers, transfer systems) for cleanliness.[7][8] Ensure high-quality, clean resin is used.[1]
- Blocked Screen Pack: A blocked or dirty screen pack can prevent proper filtering of the molten material, allowing gels to pass through.[1]
 - Solution: Maintain a routine for cleaning and replacing the screen pack.[1]

Q2: My EVA film has poor optical clarity or appears hazy. What should I investigate?

A2: Poor optical properties are often related to inadequate quenching of the extrudate.[2]

Common Causes & Solutions:

- Incorrect Melt Temperature: If the melt temperature is too low, it can result in poor clarity.[2]
 - Solution: Try raising the melt temperature.[2]
- Non-Uniform Cooling: Uneven airflow from the air ring or inconsistent die heating can lead to variations in clarity.[2]
 - Solution: Check that the air ring is centered and that airflow is uniform. Inspect for any blocked supply lines or dirty filters.[2] Also, verify that die heaters and thermocouples are functioning correctly to ensure uniform heating.[2]

- High Resin Moisture: Excessive moisture in the resin can cause hazy, water-like marks on the film.
 - Solution: Ensure raw materials are properly dried and check for any water condensation in the extruder feed section, especially in humid environments.[2]

Bubble Stability & Film Dimensions

Q3: I am experiencing bubble instability (e.g., breathing, fluttering, or breaks). What are the primary causes and solutions?

A3: Bubble instability is a frequent issue in blown film extrusion and can manifest in several ways, including "breathing" (fluctuations in bubble diameter), fluttering, or complete bubble breaks.[2][9] The stability of the bubble is influenced by melt temperature, pressure, airflow, and raw material characteristics.[10]

Common Causes & Solutions:

- Incorrect Melt Temperature: A melt temperature that is too high can reduce the melt strength of the EVA, making the bubble unstable.[4]
 - Solution: Reduce the melt temperature.[4] Using a lower MI resin can also improve bubble stability.[4]
- Airflow Issues: Non-uniform or excessive airflow from the air ring can cause the bubble to flutter or become unstable.[9] Drafts from the surrounding environment can also have an impact.[4]
 - Solution: Ensure the air ring is centered and provides even airflow.[2][4] Check for and eliminate any external air drafts.[4] Adjusting blower speeds may be necessary.[9]
- Process Instability: Fluctuations in output, die pressure, or melt temperature can lead to an unstable bubble.[2]
 - Solution: Confirm that the extrusion process is stable. Check for surging, which can be caused by uneven feeding or inconsistent temperatures.[4]

- High Blow-Up Ratio (BUR): An excessively high BUR can overstretch the molten material, leading to bubble breaks, especially if the melt strength is insufficient.[9]
 - Solution: Adjust the blow-up ratio.[4] If high BUR is required, consider incorporating a resin with higher melt strength, such as adding a small percentage of LDPE.[4][9]

Q4: My film exhibits significant thickness variation (gauge bands). How can I troubleshoot this?

A4: Gauge variation across the film web is a common defect that can be caused by several factors related to the die, air ring, and extruder.[8]

Common Causes & Solutions:

- Uneven Die Gap: If the die gap is not uniform, the film will be thicker in some areas and thinner in others.[8]
 - Solution: Adjust the die to ensure a uniform gap.[8]
- Non-Uniform Airflow: An imbalanced air ring will cool the bubble unevenly, leading to gauge variations.[8]
 - Solution: Adjust the volume of air through the air ring to ensure uniform cooling.[8]
- Uneven Die Temperature: Temperature variations around the die ring will affect the flow of the molten polymer, causing thickness differences.[8]
 - Solution: Check all temperature controllers and adjust them to ensure a uniform temperature profile on the die ring.[8]
- Extruder Surging: Inconsistent output from the extruder will result in thickness variations along the machine direction.[4]
 - Solution: Address any surging issues by checking for uneven feeding, adjusting the temperature in the first zone, and ensuring proper screw cooling.[4][8]

Film Surface & Roll Defects

Q5: The surface of my EVA film shows signs of melt fracture ("sharkskin"). What adjustments can I make?

A5: Melt fracture, often appearing as a rough or wavy surface known as "sharkskin," is typically caused by excessive stress on the molten polymer as it exits the die.[\[2\]](#)

Common Causes & Solutions:

- Melt Temperature Too Low or Die Gap Too Narrow: These conditions increase the stress on the polymer.[\[2\]](#)
 - Solution: Increase the melt temperature and/or the die lip temperature.[\[2\]](#) Widening the die gap can also alleviate the issue.[\[4\]](#)
- High Output Rate: Running the extruder at a very high speed can induce melt fracture.[\[4\]](#)
 - Solution: Reduce the output rate.[\[4\]](#)
- Resin Properties: The resin's melt flow characteristics play a significant role.
 - Solution: Consider using a resin with a higher melt index (MI) or adding a polymer processing aid (PPA).[\[2\]](#)[\[4\]](#)

Q6: My EVA film rolls are blocking (sticking together). How can this be prevented?

A6: Blocking occurs when layers of plastic film adhere to each other, making them difficult to separate.[\[11\]](#)[\[12\]](#) This is particularly common with soft and tacky films like some grades of EVA.

Common Causes & Solutions:

- Inadequate Film Cooling: If the film is not cooled sufficiently before being wound, it can lead to blocking.[\[2\]](#)
 - Solution: Reduce the temperature of the cooling rolls or decrease the line speed to allow for more cooling time.[\[2\]](#)
- Excessive Winding Tension: Winding the film too tightly increases the pressure between layers, promoting blocking.[\[2\]](#)

- Solution: Reduce the winding tension.[[2](#)]
- Insufficient Anti-Block Additive: Anti-block additives create microscopic roughness on the film surface to prevent sticking.[[11](#)][[13](#)]
 - Solution: Increase the level of anti-block additive in the formulation.[[2](#)] Common anti-block agents include synthetic silica and talc.[[11](#)][[13](#)]

Data & Experimental Parameters

Table 1: Typical EVA Blown Film Extrusion Processing Temperatures

Extruder Zone	Temperature Range (°C)	Temperature Range (°F)
Rear (Feed)	130 - 200	266 - 392
Center	140 - 210	284 - 410
Front	150 - 220	302 - 428
Nozzle	150 - 220	302 - 428
Melt Temperature	150 - 220	302 - 428

(Source: This table is a synthesized representation of typical values. Actual settings are subject to the specific polymer grade.[[6](#)])

Experimental Protocols & Visualization

Experimental Protocol: Diagnosing the Source of Gels

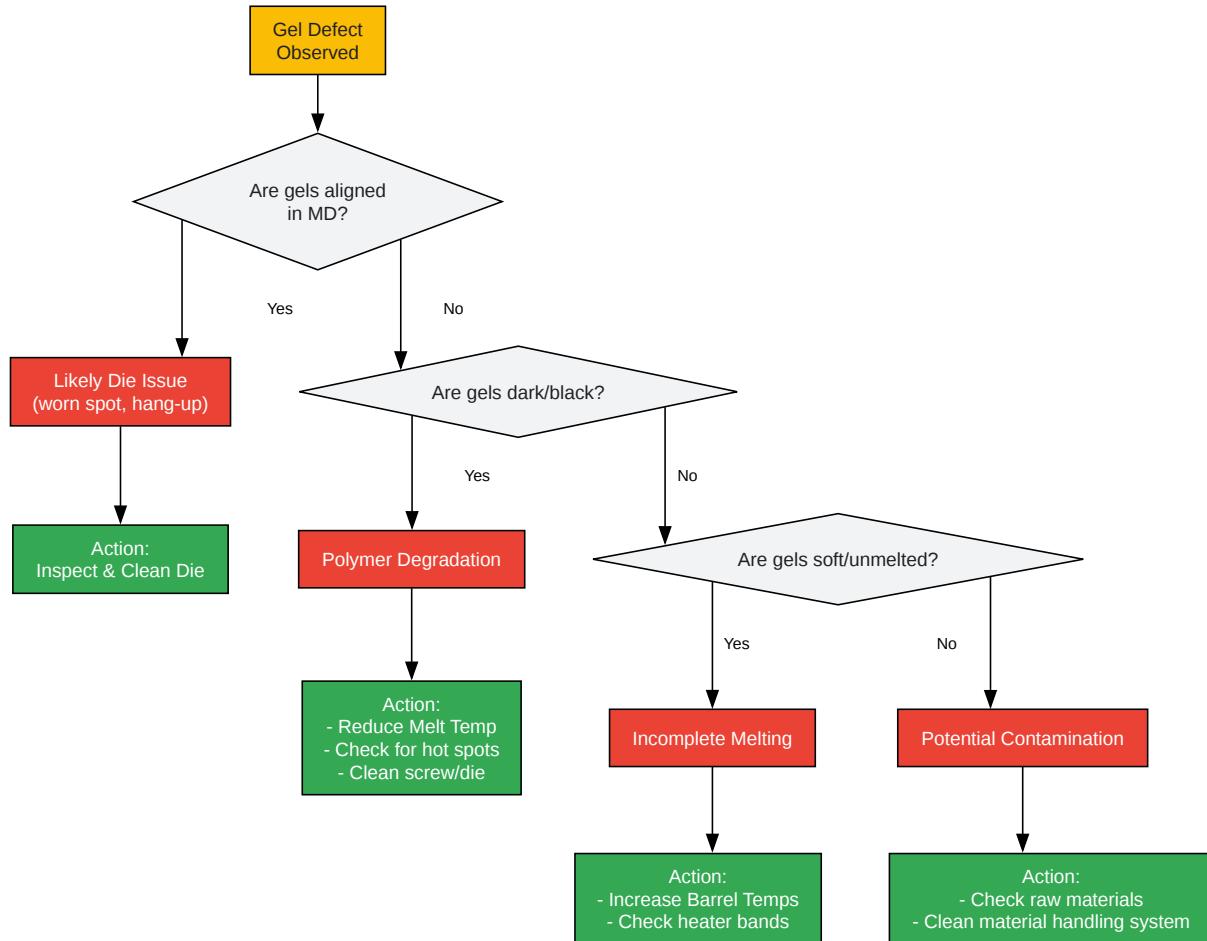
A systematic approach is crucial to identifying the root cause of gels in your EVA film.

- Visual Inspection: Characterize the gels. Are they hard or soft? Clear, amber, or black? Are they randomly distributed or do they appear in a consistent line?[[7](#)] Lined-up gels may indicate an issue with a specific point in the die.[[14](#)]
- Material Check:
 - Take a sample of the raw EVA pellets and inspect for any visible contaminants.

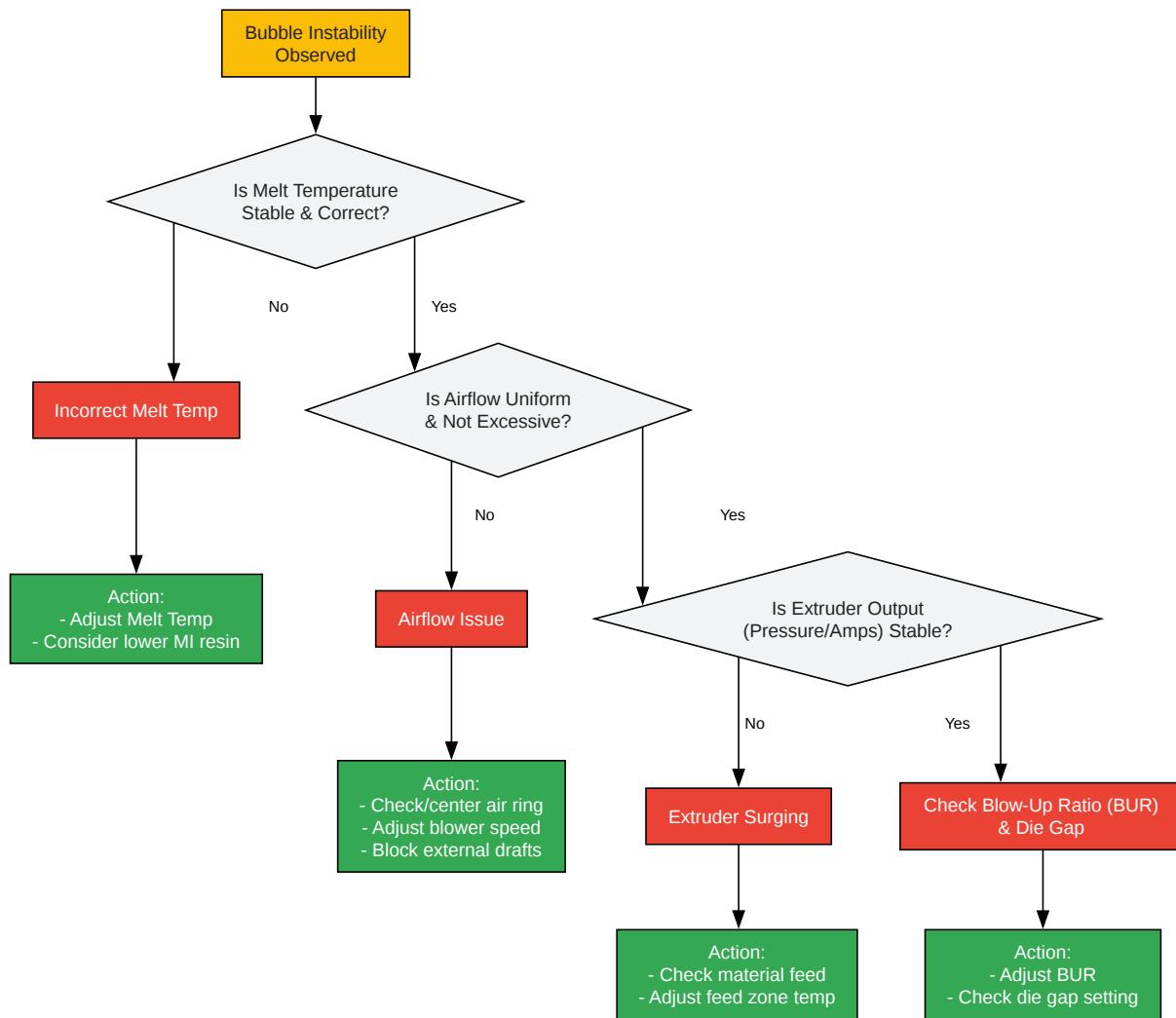
- Verify the moisture content of the raw materials using a heated moisture balance to rule out moisture-related issues.[2]
- Process Parameter Review:
 - Document all processing temperatures, pressures, and screw speeds.
 - Compare current settings to the recommended parameters for the specific EVA grade.
 - Check for any recent changes in the process that correlate with the appearance of gels.
- System Purge and Inspection:
 - If contamination or degradation is suspected, purge the extruder with a suitable purging compound.
 - After stopping the machine, if possible and safe, inspect the screw, barrel, and die for any signs of material buildup, degradation (burnt polymer), or wear.[2][14] A common diagnostic technique involves introducing a small amount of colored pellets at the end of a run; any color left in the die after it should be clear can indicate a worn, low-flow area where material stagnates.[14]

Troubleshooting Workflow Diagrams

Below are logical diagrams to guide your troubleshooting process for two of the most common EVA film defects.

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Caption: Troubleshooting workflow for identifying the source of gels.

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Caption: Troubleshooting workflow for bubble instability issues.

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